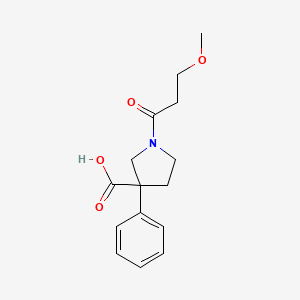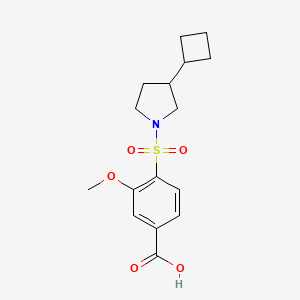
1-(3-Methoxypropanoyl)-3-phenylpyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxypropanoyl)-3-phenylpyrrolidine-3-carboxylic acid, also known as MPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. MPCC belongs to the class of pyrrolidine carboxylic acid derivatives and is an important intermediate in the synthesis of several biologically active compounds.
Mécanisme D'action
The exact mechanism of action of MPCC is not well understood. However, it is believed to exert its biological activity by interacting with specific molecular targets in the body. For example, it has been suggested that MPCC may inhibit the activity of certain enzymes or modulate the function of specific receptors.
Biochemical and Physiological Effects:
MPCC has been shown to have various biochemical and physiological effects. For instance, it has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of certain viruses, and reduce inflammation in animal models of inflammatory diseases. MPCC has also been shown to lower blood glucose levels in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPCC in lab experiments is its relatively simple synthesis method and high purity. MPCC is also stable under normal laboratory conditions and can be easily stored for extended periods. However, one of the limitations of using MPCC is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on MPCC. For example, further studies are needed to elucidate its precise mechanism of action and identify its molecular targets. Additionally, the development of more efficient synthesis methods and the modification of the chemical structure of MPCC may lead to the discovery of new compounds with improved biological activity. Furthermore, the use of MPCC in combination with other drugs or therapies may enhance its therapeutic potential and reduce its limitations.
Méthodes De Synthèse
The synthesis of MPCC involves the reaction of 3-phenylpyrrolidine-3-carboxylic acid with 3-methoxypropanoic anhydride in the presence of a catalyst such as triethylamine. The reaction proceeds under mild conditions and yields MPCC as a white solid in good yields. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
MPCC has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antiviral, and anti-inflammatory activities. MPCC has also been investigated as a potential inhibitor of the enzyme dipeptidyl peptidase-4, which is involved in the regulation of glucose metabolism and is a target for the treatment of type 2 diabetes.
Propriétés
IUPAC Name |
1-(3-methoxypropanoyl)-3-phenylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-20-10-7-13(17)16-9-8-15(11-16,14(18)19)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSBJFNNOUHUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCC(C1)(C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[2-(4-Chloro-3,5-dimethylpyrazol-1-yl)acetyl]amino]-2-methoxybenzoic acid](/img/structure/B7449253.png)
![(5-Chloro-2-methoxy-4-pyrrol-1-ylphenyl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7449264.png)
![(1S,3R)-3-[1-[[6-(dimethylamino)pyridin-2-yl]carbamoylamino]ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B7449275.png)
![5-[(5-Methyl-1,2-oxazol-3-yl)methyl]-3-[(2-propan-2-ylbenzimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7449276.png)
![N-[(1-methylpyrrolidin-2-yl)methyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B7449283.png)
![2-(3,4-Dichlorophenyl)-2-[(2-ethyltriazol-4-yl)methylamino]propanoic acid](/img/structure/B7449284.png)
![2-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B7449288.png)
![N-[[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-1-(1H-imidazol-5-yl)ethanamine](/img/structure/B7449303.png)
![5-[(1-Ethenylcyclohexyl)methyl]-3-pyridazin-3-yl-1,2,4-oxadiazole](/img/structure/B7449310.png)
![(2R,3S)-3-[(6-fluoroquinoline-8-carbonyl)amino]oxolane-2-carboxylic acid](/img/structure/B7449320.png)
![3-(2,3-dihydroimidazo[1,2-b]pyrazole-1-carbonyl)-6-ethyl-5,6,7,8-tetrahydro-1H-quinolin-2-one](/img/structure/B7449322.png)
![5-[[1-(2,2-Difluoroethyl)piperidin-4-yl]methyl]-3-(1,3-oxazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7449326.png)
![3-[(3,3-Difluoro-1-methylcyclobutyl)sulfamoyl]-5-(methoxymethyl)benzoic acid](/img/structure/B7449334.png)
